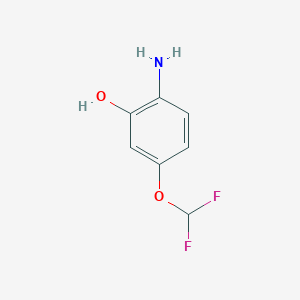

2-Amino-5-(difluoromethoxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO2 |

|---|---|

Molecular Weight |

175.13 g/mol |

IUPAC Name |

2-amino-5-(difluoromethoxy)phenol |

InChI |

InChI=1S/C7H7F2NO2/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7,11H,10H2 |

InChI Key |

AKZLZWJAJMVZLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Difluoromethoxy Phenol and Precursors

Retrosynthetic Analysis of 2-Amino-5-(difluoromethoxy)phenol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. journalspress.come3s-conferences.org For this compound, the primary disconnections would logically target the formation of the key functional groups: the amino group and the difluoromethoxy ether linkage.

A plausible retrosynthetic pathway would involve two main disconnections:

C-N Bond Disconnection: The amino group can be introduced through the reduction of a nitro group. This leads back to the precursor, 2-Nitro-5-(difluoromethoxy)phenol. This is a common and reliable transformation in organic synthesis.

C-O Bond Disconnection (Difluoromethoxy group): The difluoromethoxy ether bond can be retrosynthetically cleaved to a phenol (B47542) and a difluoromethoxy source. This points to 4-amino-3-hydroxyphenol as a key intermediate, which would then undergo difluoromethoxylation.

This analysis highlights that the crucial step in the synthesis is the introduction of the difluoromethoxy group onto a phenolic precursor.

Approaches to Difluoromethoxy-Substituted Phenol Derivatives

The formation of aryl difluoromethyl ethers is a pivotal transformation in the synthesis of the target molecule. Several methods have been developed for this purpose, with direct difluoromethoxylation of phenols being a prominent strategy.

Direct Difluoromethoxylation of Phenols

Direct O-difluoromethylation of phenols involves the reaction of a phenol with a reagent that can deliver the difluoromethoxy group. orgsyn.orgorgsyn.orgchemrevlett.comacs.org This approach is often favored for its efficiency and atom economy. chemrevlett.com The reaction typically proceeds via the generation of difluorocarbene, a highly reactive intermediate. orgsyn.orgorgsyn.orgrsc.org

Difluorocarbene Insertion Mechanisms

Difluorocarbene (:CF2) is an electrophilic species that can be trapped by nucleophiles such as phenolates. orgsyn.orgorgsyn.org The insertion of difluorocarbene into the O-H bond of a phenol is a key step in forming the difluoromethoxy group. chemrevlett.comacs.org The generation of difluorocarbene can be achieved through various methods.

A widely used method for generating difluorocarbene is the thermal decarboxylation of halodifluoroacetate salts, such as sodium chlorodifluoroacetate (ClCF2CO2Na). orgsyn.orgorgsyn.orgacs.orgwikipedia.orgacs.org This reagent is an inexpensive, stable, and crystalline solid. acs.org When heated, it eliminates carbon dioxide and a halide salt to produce difluorocarbene. orgsyn.orgorgsyn.orgwikipedia.org

The general mechanism involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion. The subsequent thermal decomposition of the halodifluoroacetate salt generates difluorocarbene, which is then trapped by the phenoxide ion. Protonation of the resulting intermediate furnishes the desired aryl difluoromethyl ether. orgsyn.orgorgsyn.org

Table 1: Reaction Conditions for Difluoromethylation using Sodium Chlorodifluoroacetate

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-methoxythiophenol | K2CO3 | DMF | 95 | 93 | acs.org |

| p-methoxythiophenol | Na2CO3 | DMF | 95 | High | acs.org |

| p-methoxythiophenol | LiOH | DMF | 95 | High | acs.org |

| p-methoxythiophenol | Cs2CO3 | DMF | 95 | High | acs.org |

This table is interactive. Click on the headers to sort the data.

Transition metals can also be employed to mediate the generation of difluorocarbene from various precursors. nii.ac.jpcas.cn For instance, copper complexes have been shown to facilitate the transfer of difluorocarbene. rsc.org While this method can be effective, it often requires stoichiometric amounts of the metal reagent. rsc.org Palladium-catalyzed difluoromethylation reactions have also been explored, offering alternative routes to these valuable compounds. cas.cn

Photoredox Catalysis in O-Difluoromethylation

In recent years, visible-light photoredox catalysis has emerged as a powerful and mild method for a variety of organic transformations, including O-difluoromethylation. rsc.orgnih.govacs.orgresearchgate.net This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer processes to generate reactive intermediates.

For the O-difluoromethylation of phenols, a common strategy involves the use of a suitable difluoromethylating agent, such as difluorobromoacetic acid, in the presence of a photocatalyst and a base. nih.govacs.org The photocatalyst absorbs light and initiates a series of redox events that ultimately lead to the formation of a difluoromethyl radical or a related reactive species, which then reacts with the phenol to form the desired product. This method offers several advantages, including mild reaction conditions and high functional group tolerance. nih.govacs.org

Nucleophilic Difluoromethylation Strategies

The introduction of a difluoromethyl group onto a phenolic oxygen is a key step in the synthesis of aryl difluoromethyl ethers. Nucleophilic difluoromethylation strategies often involve the reaction of a phenolate (B1203915) anion with a difluorocarbene precursor.

A practical and widely used method employs a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene source. acs.org This approach allows for the efficient conversion of various phenols into their corresponding aryl difluoromethyl ethers. The reaction is typically carried out in the presence of a base, such as lithium hydroxide, which deprotonates the phenol to form the more nucleophilic phenolate. acs.orgsci-hub.se This phenolate then attacks the difluorocarbene generated from the sulfonium (B1226848) salt. This method has proven effective for a wide range of substituted phenols, demonstrating good to excellent yields. acs.org

Another common strategy for difluoromethylation involves the use of sodium chlorodifluoroacetate (ClCF₂COONa). orgsyn.org Upon heating, this reagent decarboxylates to generate difluorocarbene. The phenolate, formed under basic conditions, then traps the electrophilic difluorocarbene. A subsequent protonation step yields the final aryl difluoromethyl ether. orgsyn.org This method offers the advantage of using a readily available and relatively non-toxic reagent. orgsyn.org

The table below summarizes typical conditions for these nucleophilic difluoromethylation reactions.

| Reagent | Base | Solvent(s) | Typical Yield | Reference |

| S-(difluoromethyl)sulfonium salt | Lithium Hydroxide | Not specified | Good-Excellent | acs.org |

| Sodium Chlorodifluoroacetate | Not specified | DMF/H₂O | 94% | orgsyn.org |

Table 1: Comparison of Nucleophilic Difluoromethylation Reagents for Phenols.

Functional Group Interconversion on Pre-difluoromethoxylated Aromatics

Once the difluoromethoxy group is installed on the aromatic ring, subsequent reactions can be performed to introduce or modify other functional groups. These transformations are crucial for building the final target molecule. The strongly electron-withdrawing nature of the difluoromethoxy group influences the reactivity of the aromatic ring, often directing further substitutions.

For example, a nitro group on a difluoromethoxy-substituted benzene (B151609) ring can be readily reduced to an amino group. smolecule.com This reduction is a common and vital step in the synthesis of many pharmaceutical intermediates. Similarly, other functional groups can be introduced via standard aromatic chemistry, with the understanding that the difluoromethoxy group will affect the regioselectivity of these reactions. smolecule.com

Strategies for Installing or Modifying the Amino Functionality

The introduction of an amino group onto the aromatic ring is a critical transformation in the synthesis of this compound.

A prevalent and efficient method for introducing an amino group is through the reduction of a corresponding nitro-aromatic precursor. The synthesis often starts with a nitrophenol, which is first difluoromethylated and then subjected to reduction. For instance, 4-(difluoromethoxy)nitrobenzene (B73078) can be synthesized from 4-nitrophenol. google.com The nitro group of this intermediate is then reduced to an amine.

A common industrial method for this reduction uses hydrazine (B178648) hydrate (B1144303) as the reducing agent in the presence of a co-catalyst system, such as ferric oxide (Indian red) and activated carbon, in an aqueous medium. google.com This process is effective for converting 4-(difluoromethoxy)nitrobenzene into 4-(difluoromethoxy)aniline. google.com Other reducing systems, such as iron powder in acetic acid or catalytic hydrogenation, are also viable options for this transformation.

The table below outlines a typical catalytic system for the reduction of a nitro group in a difluoromethoxylated aromatic compound.

| Precursor | Reducing Agent | Catalyst System | Product | Reference |

| 4-(difluoromethoxy)nitrobenzene | Hydrazine Hydrate | Ferric Oxide / Activated Carbon | 4-(difluoromethoxy)aniline | google.com |

Table 2: Catalytic Reduction of a Nitro Precursor.

While less common for this specific target, nucleophilic aromatic substitution (SNAAr) can be a viable strategy for installing an amino group, particularly if a suitable leaving group (like a halogen) is present on the aromatic ring at the desired position. The difluoromethoxy group, being electron-withdrawing, would activate the ring towards nucleophilic attack, especially at the ortho and para positions. This strategy would involve reacting a difluoromethoxy-substituted aryl halide with an amine source, such as ammonia (B1221849) or an amide anion, often under forcing conditions or with metal catalysis.

Synthesis of Key Intermediates Relevant to this compound

A key intermediate that is structurally related to the target compound is 4-(Difluoromethoxy)benzene-1,2-diamine. The synthesis of this diamine typically starts from a precursor like [4-(difluoromethoxy)-2-nitrophenyl]amine. primescholars.com This mono-amino compound is prepared through a series of steps beginning with the difluoromethylation of 4-hydroxy acetanilide (B955), followed by nitration and hydrolysis. primescholars.com

The final and crucial step is the reduction of the nitro group of [4-(difluoromethoxy)-2-nitrophenyl]amine to form the diamine. This reduction can be effectively carried out using various methods, including catalytic hydrogenation or chemical reducing agents, to yield 4-(difluoromethoxy)benzene-1,2-diamine. primescholars.com An industrial-scale synthesis has been reported involving the catalytic reduction of a nitro group using hydrazine hydrate with iron oxide and activated carbon as co-catalysts.

Chemical Reactivity and Transformations of 2 Amino 5 Difluoromethoxy Phenol

Reactions Involving the Amino Group

The primary amino group is a key site of reactivity, functioning as a potent nucleophile. This allows it to readily participate in condensation and cyclization reactions, which are fundamental to its role as a building block in the synthesis of more complex molecules.

The reaction of a primary amine with an aldehyde or ketone to form an imine, commonly known as a Schiff base, is a classic condensation reaction. youtube.com This transformation is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com

The amino group of 2-Amino-5-(difluoromethoxy)phenol can react with various aldehydes and ketones to form the corresponding Schiff bases. While specific studies on this compound itself are not prevalent in the reviewed literature, the reactivity can be inferred from analogous fluorinated phenolic compounds. For instance, the condensation of related aminophenols with aldehydes proceeds efficiently, often under mild conditions. japsonline.comfrontiersin.org The reaction involves the formation of a carbinolamine intermediate, which then eliminates a molecule of water to yield the stable imine product. libretexts.org The success of these mixed aldol-type reactions often depends on the reactivity of the carbonyl compound, with aldehydes generally being more reactive electrophiles than ketones. libretexts.org

In a closely related synthesis, a novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was synthesized and characterized. japsonline.combvsalud.org This demonstrates the feasibility of forming stable imine linkages with molecules containing the difluoromethoxy phenol (B47542) moiety. The general scheme for such a reaction involves the condensation of the primary amine with a carbonyl compound, a process that can be catalyzed by acid. youtube.com

The formation of the imine (C=N) bond in Schiff bases derived from aminophenols is confirmed using standard spectroscopic techniques.

FTIR Spectroscopy : The formation of the imine is indicated by the appearance of a characteristic C=N stretching vibration band, typically in the region of 1600-1640 cm⁻¹. nih.gov Simultaneously, the characteristic C=O stretching band of the starting aldehyde or ketone disappears.

NMR Spectroscopy : In ¹H NMR spectra, the formation of the azomethine group is confirmed by a singlet signal for the imine proton (H-C=N), which typically appears in the downfield region (δ 8.0–8.6 ppm). nih.gov The ¹³C NMR spectrum will show a signal for the imine carbon in the range of δ 147–166 ppm. nih.gov

Mass Spectrometry : ESI-mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base, corresponding to the addition of the aminophenol and carbonyl compound minus a molecule of water. japsonline.com

The following table summarizes the characterization data for an analogous Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol (R). japsonline.combvsalud.org

| Spectroscopic Technique | Observed Features for Analogous Schiff Base (R) |

| FTIR | Characteristic imine (C=N) stretch. |

| ¹H & ¹³C-NMR | Signals confirming the formation of the azomethine group. |

| Mass Spectrometry | Confirms the expected molecular weight of the R–Mg²⁺ complex. japsonline.com |

| Fluorescence Spectroscopy | Maximum emission intensity at 524 nm (excitation at 378 nm) upon binding Mg²⁺ ions. japsonline.combvsalud.org |

The ortho-aminophenol structure of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems like benzoxazoles and benzimidazoles. These reactions typically involve the participation of both the amino and hydroxyl groups.

Benzoxazoles are important heterocyclic motifs in medicinal and materials chemistry. nih.govrsc.org The most common and direct route to their synthesis is the condensation and subsequent cyclization of an o-aminophenol with a carbonyl-containing compound. nih.gov this compound, as an o-aminophenol, is expected to undergo these transformations readily.

The general synthesis involves reacting the o-aminophenol with reagents such as carboxylic acids, aldehydes, or orthoesters. nih.govorganic-chemistry.org The reaction with aldehydes, for example, first forms a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the 2-substituted benzoxazole (B165842). organic-chemistry.org Various catalysts, including mineral acids, Lewis acids (like samarium triflate), and metal catalysts, can facilitate this transformation under different reaction conditions. organic-chemistry.org

General Reaction Scheme for Benzoxazole Synthesis: o-Aminophenol + Aldehyde → Schiff Base Intermediate → 2-Substituted Benzoxazole

The versatility of this approach allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazole ring, depending on the carbonyl compound used. organic-chemistry.org

While the direct cyclization of this compound to a benzimidazole (B57391) requires an external source for the second nitrogen atom, a closely related precursor, 4-difluoromethoxy-o-phenylenediamine, is used to synthesize important benzimidazole derivatives. google.compatsnap.com This diamine can be prepared via the reduction of 4-Difluoromethoxy-2-nitroaniline, a derivative of the aminophenol family. primescholars.comgoogle.com

A key example is the synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole, an important intermediate for pharmaceuticals like pantoprazole. primescholars.comresearchgate.net The synthesis involves the cyclization of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide (CS₂). google.comprimescholars.com This reaction proceeds via a two-stage process of condensation and cyclization, often in an aqueous alkaline medium, which is environmentally favorable. google.compatsnap.com

The following table outlines representative conditions for the synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole from 4-difluoromethoxy-o-phenylenediamine. patsnap.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Reagents | 4-difluoromethoxy-o-phenylenediamine, CS₂, Alkali (e.g., NaOH) | 4-difluoromethoxy-o-phenylenediamine, CS₂, Alkali (e.g., NaOH) | 4-difluoromethoxy-o-phenylenediamine, CS₂, Alkali (e.g., NaOH) |

| Solvent | Water | Water | Water |

| Condensation Temp. | 30-40°C | 40-45°C | 40-45°C |

| Condensation Time | 6 hours | 3 hours | 3 hours |

| Cyclization Temp. | 60-70°C | 80-90°C | 80-90°C |

| Cyclization Time | 6 hours | 1 hour | 3 hours |

| pH Adjustment Acid | Sulfuric Acid | Hydrochloric Acid | Phosphoric Acid |

| Yield | 95.4% | 107.5% (Note: Yields >100% may indicate impurities or different calculation basis) | 108.6% (Note: Yields >100% may indicate impurities or different calculation basis) |

The structure of the final product, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, is confirmed through spectral analysis, including IR, NMR, and Mass Spectrometry. primescholars.com The IR spectrum shows characteristic peaks for N-H (3094 cm⁻¹), S-H (2449 cm⁻¹), and C-F₂ (1146, 1119 cm⁻¹) bonds. primescholars.com

Cyclization Reactions to Diverse Heterocyclic Systems

Phenoxazine (B87303) and Benzoxazine Ring Closures

The presence of ortho-disposed amino and hydroxyl groups in this compound makes it a prime candidate for cyclization reactions to form heterocyclic structures like phenoxazines and benzoxazoles.

Phenoxazine Ring Formation: The oxidative coupling of 2-aminophenol (B121084) derivatives is a common method for the synthesis of phenoxazinone structures. researchgate.netrsc.orgresearchgate.net This transformation mimics the biosynthesis of phenoxazinone-containing natural products. The reaction typically proceeds via the oxidation of two molecules of the 2-aminophenol, which then couple and cyclize. Various oxidizing agents and catalysts, including metal complexes (e.g., copper or cobalt-based) and enzymes, can facilitate this process. rsc.orgiitkgp.ac.in For instance, the aerial oxidation of 2-aminophenol in the presence of a copper(II) complex can yield 2-aminophenoxazin-3-one. iitkgp.ac.in The substituent at the 5-position, in this case, the difluoromethoxy group, would be retained in the final phenoxazine structure, influencing its electronic properties.

Benzoxazine Ring Formation: Benzoxazole rings can be formed through the condensation of 2-aminophenols with various carbonyl-containing compounds. A general and traditional approach involves the reaction with aldehydes, ketones, carboxylic acids, or their derivatives. nih.gov For example, the reaction of a 2-aminophenol with an aldehyde can be catalyzed by various agents, including nanocatalysts and metal catalysts, to afford 2-substituted benzoxazoles. nih.gov An alternative route involves the reaction of 2-aminophenol with a phosgene (B1210022) equivalent, such as carbonyldiimidazole, which leads to the formation of a benzoxazol-2-one derivative through simultaneous ring closure and carbonyl group introduction. rsc.org

A biomimetic approach has also been described for the synthesis of benzoxazoles through the aerobic oxidation of a mixture of a benzylamine (B48309) and a 2-aminophenol derivative, facilitated by a mixture of redox catalysts. nih.gov Furthermore, palladium-catalyzed reactions of N-allyl-2-aminophenols can lead to functionalized dihydro-1,4-benzoxazines. acs.orgacs.orgunimi.it

Imidazole (B134444) Ring Formation

The formation of an imidazole ring fused to the benzene (B151609) ring of this compound would result in a benzimidazole structure. While direct imidazole ring formation from a 2-aminophenol is less common, the synthesis of 2-amino-benzimidazoles can be achieved from 1,2-diaminoarenes. However, a one-pot synthesis of 2-amino-benzoxazoles from 2-aminophenols and Vilsmeier reagents using diacetoxy-iodobenzene (DIB) as an oxidant has been reported, which suggests a potential pathway for related heterocycle formations. rsc.org The synthesis of 2-aminoimidazoles has been explored for their potential antimicrobial activities. nih.gov

Derivatization of the Primary Amine

The primary amino group in this compound is a nucleophilic center that readily undergoes a variety of derivatization reactions, including alkylation and acylation.

Alkylation: The N-alkylation of primary amines with alkyl halides can be challenging due to the tendency for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.orgmasterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com However, methods for selective mono-N-alkylation have been developed. One strategy involves using a competitive deprotonation/protonation approach with amine hydrobromides and alkyl bromides under controlled conditions. rsc.org Another approach for selective O-alkylation of aminophenols involves protecting the amino group, for example, by forming a Schiff base with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis to remove the protecting group. researchgate.netresearchgate.net

Acylation and Sulfonylation: Acylation of the primary amine is a more straightforward transformation. Reaction with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct typically proceeds in high yield to form the corresponding amide. Similarly, reaction with sulfonyl chlorides provides the sulfonamide derivative.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be derivatized through etherification and esterification reactions.

Etherification Reactions (e.g., O-Alkylation, O-Arylation)

O-Alkylation: The synthesis of O-alkylated derivatives of aminophenols is an important transformation. researchgate.netresearchgate.net Selective O-alkylation of the phenolic hydroxyl group in the presence of the primary amine can be achieved. One method involves the protection of the amino group prior to alkylation. researchgate.netresearchgate.net Alternatively, direct O-alkylation can be performed under specific conditions. A copper-catalyzed O-alkylation of phenol derivatives using alkylsilyl peroxides as alkyl radical precursors has been described, proceeding under mild conditions. rsc.org

O-Arylation: The selective O-arylation of 2-aminophenols can be challenging. The proximity of the amino and hydroxyl groups allows for the formation of a stable five-membered chelate ring with the metal catalyst (e.g., copper or palladium), which can hinder the desired O-arylation. nih.govacs.org Consequently, N-arylation is often the preferred outcome. nih.govacs.org Despite this, methods for the selective O-arylation of substituted aminophenols have been developed. For instance, a copper-catalyzed system using picolinic acid as a ligand has been shown to be effective for the O-arylation of phenols, including sterically hindered ones, and can be applied to aminophenols under the right conditions. nih.govrsc.org

Esterification and Related Functionalizations

The phenolic hydroxyl group can be converted into an ester through reaction with carboxylic acid derivatives. Direct esterification with a carboxylic acid is generally a slow process for phenols. libretexts.orgchemguide.co.uk Therefore, more reactive acylating agents such as acid chlorides or acid anhydrides are typically used. libretexts.orgchemguide.co.ukgoogle.com The reaction is often carried out in the presence of a base to activate the phenol by converting it to the more nucleophilic phenoxide ion. libretexts.orgchemguide.co.uk For example, the reaction of phenol with benzoyl chloride is facilitated by first forming sodium phenoxide. libretexts.orgchemguide.co.uk

The following table summarizes the common reagents used for esterification of phenols:

| Reagent Type | Example | Conditions |

| Acid Chloride | Ethanoyl chloride, Benzoyl chloride | Room temperature or gentle warming, often with a base (e.g., NaOH) |

| Acid Anhydride | Ethanoic anhydride | Warming, can be facilitated by a base |

Oxidative Coupling Reactions

The phenolic hydroxyl group, in conjunction with the amino group and the aromatic ring, makes this compound susceptible to oxidative coupling reactions. As mentioned in the context of phenoxazine formation, the oxidation of 2-aminophenol derivatives is a key step. These reactions can lead to the formation of C-C or C-O bonds between two molecules of the phenol. rsc.org

The process can be catalyzed by various transition metal complexes and often involves the generation of a phenoxy radical intermediate. The regioselectivity of the coupling (ortho-ortho, ortho-para, etc.) is dependent on the catalyst and the substitution pattern of the phenol. rsc.org For 2-aminophenols, oxidative coupling typically leads to the formation of phenoxazinone structures through an intermolecular C-N and C-O bond formation cascade. researchgate.netrsc.orgiitkgp.ac.in The chemical and electrochemical oxidative polymerization of substituted 2-aminophenols has also been studied, leading to polymers with phenoxazine units. core.ac.uk

Transformations Involving the Aromatic Ring of this compound

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its substituents: the strongly activating amino (-NH₂) group and the electronically complex difluoromethoxy (-OCHF₂) group. The interplay of these groups dictates the regioselectivity of various chemical transformations.

Electrophilic Aromatic Substitution Patterns in Difluoromethoxy-Substituted Systems

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The outcome of these reactions on a substituted benzene ring is determined by the nature of the substituents already present, which can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. wikipedia.org

In the case of this compound, the aromatic ring bears two powerful directing groups: an amino group and a difluoromethoxy group, in addition to the phenolic hydroxyl which is typically considered part of the core structure but whose activating properties are relevant.

Amino and Hydroxyl Groups : The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups. libretexts.org They donate electron density to the aromatic ring through a strong positive mesomeric (+M) or resonance effect. wikipedia.orglibretexts.org This donation of electron density increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself. wikipedia.orgbyjus.com This effect is most pronounced at the ortho and para positions relative to the group, making them strong ortho, para-directors. libretexts.orgbyjus.comorganicchemistrytutor.com In acidic conditions, the amino group can be protonated to form an ammonium group (-NH₃⁺), which is a strongly deactivating, meta-directing group. libretexts.org However, the amide of acetanilide (B955) is still an ortho, para-director, albeit less activating, and can be used as a protecting group strategy. libretexts.org

Combined Directing Effects: On the this compound ring, the positions are influenced as follows:

The amino group at C2 strongly activates and directs towards C1 (occupied), C3, and C5 (occupied).

The difluoromethoxy group at C5 deactivates but directs towards C4 and C6.

The hydroxyl group at C1 strongly activates and directs towards C2 (occupied), C4, and C6.

The powerful activating and directing effects of the hydroxyl and amino groups are expected to dominate, making the vacant C4 and C6 positions the most nucleophilic and thus the primary sites for electrophilic attack. The steric hindrance around C3 (between two substituents) would likely disfavor substitution at that position.

| Position | Influence from -OH (C1) | Influence from -NH₂ (C2) | Influence from -OCHF₂ (C5) | Predicted Reactivity |

| C3 | Ortho (Activated) | Ortho (Activated) | Meta | Low (Steric Hindrance) |

| C4 | Para (Activated) | Meta | Ortho (Directed) | High |

| C6 | Ortho (Activated) | Para (Activated) | Ortho (Directed) | High |

Transition Metal-Catalyzed Cross-Coupling Reactions (Potential Applications)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions offer potential pathways for further structural elaboration, though the phenol and amino groups may require protection depending on the reaction conditions. The stability of the difluoromethoxy group under these conditions is a key advantage. Research on trifluoromethoxy-substituted pyrazines has demonstrated their successful use in Buchwald-Hartwig amination, Suzuki, and Sonogashira coupling reactions, suggesting the related difluoromethoxy group would also be stable. researchgate.net

Potential cross-coupling applications could involve:

Halogenation followed by Coupling: The aromatic ring could first be halogenated (e.g., brominated or iodinated) at the activated C4 or C6 positions. The resulting aryl halide could then serve as a substrate for various cross-coupling reactions.

Direct C-H Arylation: Modern methods may allow for direct coupling at the C-H bonds of the activated ring positions, bypassing the need for pre-halogenation.

| Reaction Type | Potential Substrate | Potential Product | Notes |

| Suzuki Coupling | 4-Bromo-2-amino-5-(difluoromethoxy)phenol | 4-Aryl-2-amino-5-(difluoromethoxy)phenol | Couples with boronic acids to form C-C bonds. |

| Buchwald-Hartwig Amination | 4-Bromo-2-amino-5-(difluoromethoxy)phenol | N⁴-Aryl-2-amino-5-(difluoromethoxy)phenol | Forms C-N bonds with amines. The existing amino group may need protection. |

| Sonogashira Coupling | 4-Bromo-2-amino-5-(difluoromethoxy)phenol | 4-Alkynyl-2-amino-5-(difluoromethoxy)phenol | Couples with terminal alkynes to form C-C bonds. |

C-H Activation and Functionalization

Direct C-H activation is an increasingly important strategy in organic synthesis due to its atom economy. nih.gov For phenols, the hydroxyl group can act as an endogenous directing group, typically favoring functionalization at the ortho position through chelation assistance with a metal catalyst. nih.govnih.gov

In this compound, the free phenolic hydroxyl group could potentially direct a metal catalyst to functionalize the C6-H bond. However, the presence of the amino group at C2 adds complexity, as it could also compete for coordination with the metal center.

Recent advances have demonstrated the C-H functionalization of free phenols at the para position, as well as challenging meta functionalization. nih.gov For instance, an electrochemical Ritter-type reaction has been developed for the direct amination of free phenols at the para-position. nih.gov Given the electronic activation of the C4 and C6 positions in this compound, these sites would be prime candidates for direct functionalization reactions under appropriate catalytic conditions. The field of C-H difluoromethoxylation exists but is more relevant to the synthesis of such compounds rather than their subsequent transformation.

Stability and Reactivity Profile of the Difluoromethoxy Moiety under Reaction Conditions

A key feature of the difluoromethoxy (-OCHF₂) group in synthetic and medicinal chemistry is its high stability. nih.gov This robustness allows it to be carried through multi-step syntheses without degradation under a wide range of reaction conditions.

The stability of fluorinated groups, including -OCHF₂, has been systematically studied. rsc.org The difluoromethoxy group is generally considered to have stability similar to the highly inert trifluoromethoxy (-OCF₃) group. researchgate.netnih.gov This stability is attributed to the strong carbon-fluorine bonds.

However, the electronic-withdrawing nature of the -OCHF₂ group can influence the reactivity of adjacent functionalities. For example, a difluoromethoxy-substituted aromatic sulfamate (B1201201) was found to be significantly more sensitive to hydrolysis than its non-fluorinated methoxy (B1213986) analogue. nih.gov This increased reactivity was attributed to the lower pKa of the corresponding difluoromethoxyphenol, which makes it a better leaving group. nih.gov

The general stability profile is summarized below.

| Condition | Stability of -OCHF₂ Group | Reference |

| Acidic (General) | High | researchgate.netrsc.org |

| Basic (General) | High | researchgate.netrsc.org |

| Heating | High | researchgate.net |

| Transition Metal Catalysis | Generally High | researchgate.net |

| Oxidative Conditions | High (Resistant to oxidative metabolism) | nih.gov |

| Hydrolytic (as part of a leaving group) | Can increase the rate of hydrolysis | nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry, offering a balance between accuracy and computational cost. researchgate.net It is employed to determine the electronic structure, geometry, and reactivity of molecules. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G or higher, to model the system accurately. researchgate.netijaemr.com

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ijaemr.com This high reactivity is often associated with greater polarizability. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net

In a related study on a Schiff base derivative, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, DFT calculations determined the HOMO-LUMO energy gap to be 3.48 eV. semanticscholar.org This value provides an estimate of the electronic stability of a molecule containing the 5-(difluoromethoxy)phenol moiety. The lower the energy gap, the more reactive the molecule. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A small gap indicates high reactivity and low stability; a large gap indicates low reactivity and high stability. nih.govresearchgate.net |

Conformational Preferences and Rotational Barriers

DFT calculations are instrumental in exploring the conformational landscape of a molecule. For 2-Amino-5-(difluoromethoxy)phenol, this involves identifying the most stable three-dimensional arrangement of its atoms. The analysis would focus on the rotational barriers around key single bonds, such as the C-O bond of the difluoromethoxy group and the C-N bond of the amino group. By calculating the energy at different dihedral angles, a potential energy surface can be generated, revealing the lowest energy conformers and the energy required to transition between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Reaction Mechanism Elucidation and Transition State Characterization

DFT is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, and intermediate structures. A key aspect of this is the characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For a molecule like this compound, DFT could be used to model its behavior in various reactions, such as electrophilic aromatic substitution or oxidation, providing a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Reactivity and Regioselectivity

DFT calculations can predict not only if a molecule will react but also where on the molecule the reaction is most likely to occur (regioselectivity). This is achieved by analyzing the distribution of electron density and the shapes of the frontier molecular orbitals. For instance, regions of the molecule with high HOMO density are susceptible to attack by electrophiles, while regions with high LUMO density are prone to attack by nucleophiles. This predictive power is essential for designing synthetic routes and understanding biological activity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. researchgate.netresearchgate.net

Different colors on the MEP surface represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. nih.govresearchgate.net

Green: Represents areas with a neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as these are highly electronegative atoms. nih.gov These would be the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), making them sites for interaction with nucleophiles.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. rjpn.org These indices provide a more quantitative measure of the concepts described by FMO theory.

A study on a Schiff base containing the 5-(difluoromethoxy)phenol structure reported an electron pair acceptor value of 2.763 eV and a hardness value of 1.7405 eV. semanticscholar.org These descriptors help in characterizing the molecule's reactivity profile. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a smaller gap and is generally more reactive. mdpi.comresearchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. High hardness indicates higher stability. researchgate.netrjpn.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; high softness indicates high reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the ability of a species to accept electrons; a good electrophile has a high ω value. mdpi.comrjpn.org |

Studies on Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. For substituted phenols like this compound, these interactions are crucial in determining the crystal packing and ultimately the material's physical properties. Key intermolecular forces at play include hydrogen bonding, and π-stacking. The presence of amino (-NH2), hydroxyl (-OH), and difluoromethoxy (-OCHF2) groups provides sites for these specific interactions.

Hydrogen Bonding:

The amino and hydroxyl groups are classic hydrogen bond donors and acceptors. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors, while the hydrogen atoms of these groups can act as donors. The fluorine atoms of the difluoromethoxy group can also participate as weak hydrogen bond acceptors.

Halogen Bonding:

π-Stacking:

The aromatic nature of the phenol (B47542) ring in this compound allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, are a significant cohesive force in the solid state of many aromatic compounds. researchgate.netcanada.canih.govrsc.org The geometry of the π-stacking can vary, from a parallel-displaced to a T-shaped arrangement, depending on the electronic nature of the substituents on the aromatic ring. The electron-withdrawing difluoromethoxy group and the electron-donating amino and hydroxyl groups will influence the quadrupole moment of the aromatic ring, thereby affecting the preferred stacking geometry. In similar structures, π-π stacking interactions with centroid-centroid distances in the range of 3.6 to 3.9 Å are commonly observed. nih.gov

A summary of expected intermolecular interactions and their potential roles is presented in the table below.

| Interaction Type | Donor/Acceptor Groups Involved | Expected Significance in Crystal Packing |

| Hydrogen Bonding | O-H···N, O-H···O, N-H···O, N-H···N, C-H···F | High |

| Halogen Bonding | C-F···O, C-F···N | Low to Moderate |

| π-Stacking | Phenyl Ring ↔ Phenyl Ring | Moderate to High |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to validate the molecular structure and understand its electronic properties. Density Functional Theory (DFT) is a widely used method for such predictions. researchgate.net

Vibrational Spectroscopy (Infrared and Raman):

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. By computing the harmonic vibrational wavenumbers for the optimized geometry of this compound, a theoretical spectrum can be generated. researchgate.net Comparison with the experimental spectrum allows for a detailed assignment of the observed vibrational modes to specific functional groups and molecular motions. For instance, the characteristic stretching frequencies for the O-H, N-H, C-F, C-O, and C-N bonds, as well as the aromatic C-H and C=C vibrations, can be precisely identified. Discrepancies between the calculated and experimental frequencies can often be reconciled by applying a scaling factor to the computed values, accounting for anharmonicity and other method-specific limitations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are sensitive to the local electronic environment of the nuclei. DFT calculations can predict these chemical shifts with a reasonable degree of accuracy. researchgate.net For this compound, theoretical predictions can help in assigning the signals in the experimental NMR spectra to the specific protons, carbons, and fluorine atoms in the molecule. This is particularly useful for complex aromatic systems where spectral overlap can make assignments challenging. Correlation between the predicted and experimental chemical shifts provides strong evidence for the proposed molecular structure.

Electronic Spectroscopy (UV-Visible):

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Visible) of a molecule. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. For this compound, TD-DFT can predict the λmax values and help in understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, involving the aromatic ring and the various functional groups. The correlation between the predicted and experimentally measured UV-Visible spectrum can confirm the electronic structure of the molecule. researchgate.net

The table below summarizes the types of spectroscopic data that can be predicted computationally and their utility in conjunction with experimental results.

| Spectroscopic Technique | Predicted Parameters | Utility of Correlation with Experimental Data |

| Infrared (IR) & Raman | Vibrational Frequencies, Intensities | Assignment of vibrational modes, confirmation of functional groups. researchgate.net |

| NMR (¹H, ¹³C, ¹⁹F) | Chemical Shifts, Coupling Constants | Structural elucidation, assignment of atomic connectivity. researchgate.net |

| UV-Visible | Absorption Wavelengths (λmax), Oscillator Strengths | Understanding of electronic transitions, confirmation of chromophores. researchgate.net |

Applications As a Chemical Building Block in Advanced Organic Synthesis and Materials Science

Precursor for Advanced Organic Scaffolds

The presence of ortho-positioned amino and hydroxyl groups on the benzene (B151609) ring makes 2-amino-5-(difluoromethoxy)phenol an ideal starting material for the synthesis of various high-value organic scaffolds. These functional groups can be selectively or simultaneously engaged in reactions to build more complex structures.

The vicinal amino and hydroxyl moieties in this compound serve as a powerful synthon for the construction of a wide array of heterocyclic ring systems. wikipedia.orgacs.org This proximity facilitates cyclization reactions with various electrophiles to form five-, six-, or even seven-membered heterocyclic rings. For instance, condensation reactions with carboxylic acids or their derivatives can lead to the formation of benzoxazoles. Similarly, reactions with α-halo ketones or aldehydes can yield benzoxazines. nih.gov

The general reactivity of 2-aminophenols is well-established for creating heterocycles. wikipedia.orgacs.org For example, condensation with appropriate reagents can lead to the formation of oxazepines. nih.gov The synthesis of thiazole (B1198619) derivatives, another important class of heterocycles, often involves the reaction of an α-halo aldehyde with a thiourea (B124793) equivalent, a pathway that could be adapted for precursors derived from this compound. researchgate.net The difluoromethoxy group at the 5-position is generally stable under these cyclization conditions and can significantly influence the electronic properties and biological activity of the resulting heterocyclic scaffolds. researchgate.netnih.gov The incorporation of this fluorine-containing moiety is a key strategy in modern drug design, often enhancing metabolic stability and receptor binding affinity. nih.gov

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reagent Class | Resulting Heterocyclic System |

| Carboxylic Acids / Derivatives | Benzoxazoles |

| α-Halo Ketones / Aldehydes | Benzoxazines |

| Phosgene (B1210022) or Equivalents | Benzoxazolinones |

| 1,3-Dicarbonyl Compounds | Benzodiazepines |

| Isothiocyanates | Benzothiazoles (after rearrangement) |

This table illustrates the potential synthetic pathways for generating diverse heterocyclic structures from the title compound, based on established reactions of 2-aminophenols.

Beyond heterocyclization, this compound is a valuable precursor for synthesizing multifunctionalized aromatic compounds where the core aromatic ring is further substituted. The amino and hydroxyl groups can be protected, allowing for selective functionalization at other positions on the ring through electrophilic aromatic substitution reactions. Subsequently, the protected groups can be liberated or transformed into other functionalities.

Furthermore, the amino group can be converted into a diazonium salt, which is a highly versatile intermediate. This diazonium salt can then undergo a variety of transformations, including Sandmeyer, Suzuki, Heck, and Stille reactions, to introduce a wide range of substituents such as halogens, cyano groups, or carbon-based moieties onto the aromatic ring. A process for preparing 2-amino-5-nitrophenol (B90527) derivatives involves the ring-opening of a benzoxazole (B165842) precursor, highlighting the utility of such intermediates in accessing substituted aminophenols. google.com This general strategy could be applied to derivatives of this compound to create a library of novel, highly functionalized aromatic compounds.

Development of Chemical Sensors and Probes

The structural features of this compound make it an excellent candidate for the development of specialized chemical sensors and probes, particularly for the detection of metal ions.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone in the design of fluorescent chemosensors. ucr.eduresearchgate.netnih.gov The imine (-C=N-) linkage within a conjugated system often gives rise to desirable photophysical properties. The amino group of this compound can be readily condensed with various salicylaldehyde (B1680747) derivatives to produce Schiff base ligands.

These ligands, containing multiple coordination sites (such as the imine nitrogen and phenolic oxygen), can selectively bind to specific metal ions. researchgate.netmdpi.com This binding event often perturbs the electronic structure of the molecule, leading to a noticeable change in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the emission. researchgate.net This phenomenon forms the basis of their sensing capability. For example, a Schiff base derived from a related aminophenol has been shown to be a selective fluorescent sensor for Mg²⁺ ions, demonstrating a clear "turn-on" fluorescence response upon complexation. nih.gov The stoichiometry and binding mechanism of such sensors can be investigated using techniques like Job's plots and spectroscopic titrations.

The selectivity of a Schiff base chemosensor is governed by several key design principles. The arrangement of donor atoms (N, O) in the ligand creates a specific binding pocket or cavity. The size, geometry, and electronic nature of this cavity determine which metal ion can be accommodated most effectively, a concept related to the principles of coordination chemistry and macrocyclic effects.

Several mechanisms can be responsible for the fluorescence response upon ion binding:

Photoinduced Electron Transfer (PET): In the unbound state, a PET process can quench the fluorescence. Upon ion binding, this process can be inhibited, leading to a "turn-on" response.

Intramolecular Charge Transfer (ICT): The binding of an ion can modulate the ICT character of the molecule, altering the emission wavelength and intensity.

Chelation-Enhanced Fluorescence (CHEF): The rigidification of the molecular structure upon chelation with a metal ion can reduce non-radiative decay pathways, thus enhancing fluorescence quantum yield. nih.gov

Fluorescence Resonance Energy Transfer (FRET): This mechanism can be engineered into more complex sensor designs. rsc.org

The selectivity can be fine-tuned by modifying the structure of the aldehyde component used to form the Schiff base. Introducing different substituents can alter the steric and electronic properties of the binding site, thereby optimizing the sensor's affinity for a particular target ion. mdpi.comnih.gov The difluoromethoxy group in this compound can also play a role by modifying the electron density of the system and potentially participating in non-covalent interactions that influence selectivity. researchgate.net

Role in Materials Science

The unique combination of functional groups in this compound also makes it a valuable monomer for the synthesis of advanced functional materials. The amino and hydroxyl groups are suitable for polymerization reactions, leading to the formation of novel polymers with interesting properties.

For example, aminophenols can undergo oxidative polymerization to produce polyaminophenols, which are derivatives of the conductive polymer polyaniline. mdpi.com These polymers often exhibit electrical conductivity and redox activity. The polymerization of solid-state aminophenols using techniques like dielectric barrier discharge plasma has been demonstrated as a simple method for preparing conductive polymer films. mdpi.com By incorporating this compound as a monomer, it is possible to synthesize novel conductive polymers. The difluoromethoxy group would be expected to influence the polymer's properties, such as its solubility, processability, and environmental stability, as fluorinated segments can impart hydrophobicity and thermal resistance. enamine.net Such materials could find applications in areas like anti-corrosion coatings, sensors, and electronic devices.

Precursors for Polymeric Materials and Resins

While direct studies on the polymerization of this compound are not extensively documented, the known reactivity of aminophenols suggests its potential as a monomer for creating specialized polymers and resins. Aminophenols are known to undergo oxidative coupling to form oligomers and polymers. nih.gov For instance, the oxidation of ortho- and para-aminophenols can lead to the formation of poly(aminophenol)s, materials recognized for their corrosion-inhibiting properties. nih.gov

The synthetic process can involve the cross-linking and polymerization of aminophenol intermediates. A notable example is the synthesis of highly bright red carbon quantum dots (R-C-dots) where aminophenol, formed in situ, polymerizes with o-phenylenediamine (B120857) (o-PDA) in an acidic environment. rsc.orgrsc.org This highlights the capability of the aminophenol scaffold to serve as a foundation for novel nanomaterials.

The presence of the difluoromethoxy group in this compound would be expected to impart unique properties to any resulting polymer, such as enhanced thermal stability, altered solubility, and specific electronic characteristics, making it a target for high-performance materials.

Table 1: Potential Polymerization Reactions Involving Aminophenol Scaffolds

| Polymer Type | Monomer/Intermediate | Reaction Type | Key Feature of Product | Reference |

| Poly(aminophenol)s | o-Aminophenol, p-Aminophenol | Oxidative Coupling | Corrosion inhibition | nih.gov |

| Red Carbon Quantum Dots | Aminophenol, o-Phenylenediamine | Cross-linking Polymerization | High photoluminescence | rsc.orgrsc.org |

Components in Functional Dyes and Pigments (Related to Aminophenols)

Aminophenols are fundamental precursors in the synthesis of a wide array of dyes and pigments, particularly azo dyes. unb.cawikipedia.org The synthesis of azo dyes typically involves a two-step process: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a coupling component, which can be a phenol (B47542) or another aromatic compound. unb.calibretexts.orgyoutube.com

This compound possesses both the necessary functionalities to act as a precursor in dye synthesis. The amino group can be converted into a diazonium salt, which is a powerful electrophile. This can then react with a suitable coupling partner. Alternatively, the electron-rich phenol ring, activated by the hydroxyl group, can act as the coupling component for another diazonium salt.

The color and properties of the resulting dye would be significantly influenced by the difluoromethoxy substituent. This group can alter the electronic properties of the chromophore, potentially leading to shifts in the absorption spectrum and enhancing properties like lightfastness and thermal stability. The versatility of aminophenol derivatives is further demonstrated by their use in creating fluorescent materials, such as red-emitting carbon quantum dots that serve as phosphors in white light-emitting diodes (WLEDs). rsc.orgrsc.org

Table 2: Role of Aminophenol Derivatives in Dye Synthesis

| Dye Class | Role of Aminophenol | Key Reaction | Influence of Substituents | Reference |

| Azo Dyes | Diazonium salt precursor or coupling component | Diazotization and Azo coupling | Alters color and fastness properties | unb.calibretexts.orgyoutube.com |

| Fluorescent Nanomaterials | Precursor for emissive core | Acid-catalyzed polymerization | Governs optical properties (e.g., quantum yield) | rsc.orgrsc.org |

Liquid Crystalline Systems (Analogous to other aminophenol derivatives)

The molecular architecture of this compound suggests its potential utility in the design of liquid crystalline materials. Molecules that form liquid crystals typically are rigid and possess polar groups that facilitate intermolecular interactions. libretexts.org The structure of this compound, with its rigid phenyl ring and polar amino, hydroxyl, and difluoromethoxy groups, fits this profile.

The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethoxy group, is a common strategy in the design of modern liquid crystal materials. mdpi.com Fluorinated substituents can significantly impact the physical and thermal characteristics of liquid crystal systems. For example, liquid crystal compounds containing a difluoromethoxy bridge have been shown to exhibit low rotational viscosity and large dielectric anisotropy, which are desirable properties for display applications. google.com The high polarity and small volume of fluorine atoms can enhance the optical behavior of nematogenic materials. mdpi.com

Given these principles, derivatives of this compound could be synthesized to create new liquid crystal molecules. By modifying the structure, for instance, by esterification of the phenol or acylation of the amine to create a more elongated, rod-like molecule, it is plausible to develop materials exhibiting nematic or smectic phases, analogous to other fluorinated liquid crystal systems. mdpi.comnih.gov

Table 3: Influence of Fluorine Substitution on Liquid Crystal Properties

| Feature | Impact on Liquid Crystal System | Example Compound Class | Reference |

| Difluoromethoxy Bridge | Low rotational viscosity, large dielectric anisotropy | Difluoromethoxy bridge liquid crystals | google.com |

| Lateral Fluorine Atom | Enhances optical behavior, affects phase transitions | Laterally fluorinated phenyl cinnamates | mdpi.com |

| General Fluorination | Can lead to persistent and bioaccumulative properties | Fluorinated liquid-crystal monomers (FLCMs) | nih.gov |

Applications in Catalysis and Reagent Design

The inherent reactivity of the aminophenol structure points to potential applications for this compound in the fields of catalysis and as a specialized reagent in organic synthesis.

In Situ Generation of Reactive Intermediates

A key aspect of the utility of aminophenols in synthesis is their ability to generate reactive intermediates in situ. The oxidation of aminophenols can lead to the formation of radical cations or other transient species that can then participate in further reactions, such as polymerization or coupling. nih.gov

For example, in titanium-mediated electrosynthesis, hydroxylamine (B1172632) can be used as an amine source, proceeding through the in situ formation of an amino cation-radical, which then acts as an electrophile in aromatic substitution reactions. acs.org The amino group of this compound could potentially be oxidized under similar conditions to generate a reactive intermediate.

Furthermore, the presence of fluorine can influence the generation and reactivity of intermediates. For instance, carbocation intermediates can be generated from fluorinated compounds via the cleavage of a carbon-fluorine bond, which can then undergo electrophilic aromatic substitution. nih.gov The difluoromethoxy group in this compound could therefore play a crucial role in modulating the stability and subsequent reaction pathways of any in situ generated intermediates, offering a handle for fine-tuning synthetic outcomes.

Table 4: Generation of Reactive Intermediates from Related Compounds

| Starting Compound Class | Method of Generation | Reactive Intermediate | Subsequent Reaction | Reference |

| Aminophenols | Metal-catalyzed oxidation | Oxidized intermediate species | Oligomerization/Polymerization | nih.gov |

| Hydroxylamine | Electrochemical Ti-mediation | Amino cation-radical | Electrophilic aromatic substitution | acs.org |

| Fluorinated Isoxazolines | Lewis acid-induced C-F cleavage | Carbocation intermediate | Electrophilic aromatic substitution | nih.gov |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic methodologies for producing 2-Amino-5-(difluoromethoxy)phenol and related compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. A crucial area of future research will be the development of more efficient and environmentally benign synthetic strategies. Drawing inspiration from the broader field of green chemistry, several avenues can be explored.

One promising approach involves the catalytic C-H functionalization of simpler, readily available precursors. Research into the direct and selective introduction of the amino and difluoromethoxy groups onto a phenol (B47542) ring using transition metal catalysis could significantly shorten the synthetic sequence and improve atom economy. Furthermore, the principles of sustainable synthesis, such as the use of renewable feedstocks and greener solvents, should be integrated into the development of new synthetic routes. For instance, processes for the synthesis of related aminophenol compounds have been developed that focus on reducing environmental impact.

Future research should focus on developing catalytic systems that are not only efficient but also recyclable, further enhancing the sustainability of the synthesis. The table below outlines potential green chemistry approaches applicable to the synthesis of functionalized phenols.

| Green Chemistry Principle | Application in Phenol Synthesis |

| Atom Economy | Development of addition and cycloaddition reactions that incorporate all atoms of the reactants into the final product. |

| Use of Catalysis | Employment of selective catalysts (e.g., transition metals, enzymes) to replace stoichiometric reagents. |

| Benign Solvents | Replacement of hazardous organic solvents with water, supercritical fluids, or bio-based solvents. |

| Renewable Feedstocks | Exploration of bio-derived starting materials for the synthesis of the phenol core. |

Exploration of Novel Reactivity Profiles for Broadened Synthetic Scope

The interplay between the electron-donating amino group and the electron-withdrawing difluoromethoxy group is expected to impart a unique reactivity profile to the aromatic ring of this compound. A systematic investigation into its reactivity in various chemical transformations is a critical next step.

Future studies should explore a wide range of reactions, including electrophilic and nucleophilic aromatic substitutions, to map out the regioselectivity and reactivity of the molecule. The functionalization of phenols and other five-membered heterocycles through various catalytic methods has been a subject of intense research, and these methodologies could be adapted and applied to this compound. elsevierpure.com This would enable the synthesis of a diverse library of derivatives with potentially valuable properties.

Key areas for exploration include:

C-H Activation/Functionalization: Directing group-assisted or un-directed C-H activation to introduce new substituents at specific positions on the aromatic ring.

Cross-Coupling Reactions: Utilizing the amino or hydroxyl groups as handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

Diazotization and Subsequent Transformations: Leveraging the amino group to generate diazonium salts, which can then be converted into a wide array of other functional groups.

A deeper understanding of the compound's reactivity will be instrumental in its application as a versatile building block in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. The integration of the synthesis of this compound and its derivatives into such platforms represents a significant opportunity.

Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch processes. The synthesis of related compounds, such as p-aminophenol and fluorinated amino acids, has already been successfully demonstrated using flow chemistry, highlighting the feasibility of this approach. rjpn.org Automated synthesis platforms, on the other hand, can be used to rapidly generate libraries of derivatives for screening purposes, accelerating the discovery of new bioactive molecules.

The benefits of integrating these technologies are summarized in the table below:

| Technology | Advantages for Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, potential for higher yields and purity, ease of scalability. |

| Automated Synthesis | High-throughput synthesis of compound libraries, rapid optimization of reaction conditions, reduced manual labor and human error. |

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Advanced computational studies on this compound can provide valuable insights into its electronic structure, conformational preferences, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's reactivity, including its susceptibility to electrophilic and nucleophilic attack at different positions on the aromatic ring. researchgate.netthieme-connect.de Such studies have been performed on aminophenol and its derivatives, providing a framework for understanding the influence of substituents on their properties. researchgate.netthieme-connect.de Molecular docking simulations can be used to predict the binding modes of this compound derivatives to specific protein targets, aiding in the rational design of new drug candidates. A study on a Schiff base derivative has already utilized molecular docking to investigate its potential applications. nih.gov

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity indices, and spectroscopic data. researchgate.netthieme-connect.de |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvent or biological macromolecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives based on their structural features. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |

Investigation of Bioisosteric Replacements and Structure-Activity Relationships in Derivatives

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. The amino and difluoromethoxy groups in this compound offer opportunities for bioisosteric modifications to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Future research should explore the replacement of the primary amine with other functional groups known to be bioisosteres, such as amides, sulfonamides, or small heterocyclic rings. youtube.com This could lead to derivatives with improved metabolic stability or altered receptor binding profiles. Similarly, while the difluoromethoxy group is itself often considered a bioisostere for other functionalities, exploring its replacement could also be a fruitful area of investigation.

A systematic study of the Structure-Activity Relationships (SAR) of derivatives of this compound is essential for understanding how structural modifications impact biological activity. This involves synthesizing a series of analogs with variations at different positions of the molecule and evaluating their effects on a specific biological target. The acidic strength and reactivity of substituted phenols are known to be influenced by the nature and position of the substituents, providing a basis for rational design.

| Functional Group | Potential Bioisosteric Replacements |

| Amino (-NH2) | Amide (-NHCOR), Sulfonamide (-NHSO2R), Urea (-NHCONHR), Guanidine (-NHC(=NH)NH2), Small N-heterocycles. youtube.com |

| Difluoromethoxy (-OCHF2) | Methoxy (B1213986) (-OCH3), Hydroxyl (-OH), Thiol (-SH), Trifluoromethyl (-CF3). |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for its application in the development of new materials, catalysts, and therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.